3-(tert-butoxy)azetidine-1-carboxamide
Description
3-(tert-Butoxy)azetidine-1-carboxamide is a structurally unique azetidine derivative characterized by a tert-butoxy group at the 3-position and a carboxamide functional group at the 1-position of the four-membered azetidine ring. The tert-butoxy group contributes steric bulk and lipophilicity, while the carboxamide enables hydrogen bonding, making this compound valuable in medicinal chemistry for drug design.
Properties
CAS No. |
2157999-93-2 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with tert-butyl groups. One common method is the ring-opening polymerization of azetidines, which can be carried out under both anionic and cationic conditions . The reaction conditions often involve the use of specific catalysts and solvents to control the polymerization process and achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-(tert-butoxy)azetidine-1-carboxamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Polymer Chemistry: It is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)azetidine-1-carboxamide involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The azetidine ring’s strain also plays a role in its reactivity, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Key Differences :
- Substituent: Replaces the tert-butoxy group with a meta-methylphenoxy (m-toluoxy) group.
- The carboxamide group remains consistent, preserving hydrogen-bonding interactions critical for target engagement .
tert-Butyl 3-aminoazetidine-1-carboxylate
Key Differences :
- Functional Groups: Features a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino group at the 3-position.
- Impact: The Boc group is a transient protective strategy for amines, whereas the carboxamide in the target compound offers inherent stability. The 3-amino group provides a reactive site for further derivatization, contrasting with the tert-butoxy group’s role as a steric modulator .
Fluorinated Derivative (Compound 58, )
Key Differences :
- Substituent: Incorporates a tetrafluoropropyl-phenoxy group and an ethoxycarbonyl moiety.
- Synthetic challenges are evident, with a low yield of 35% due to steric and electronic complexities .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
Key Differences :
- Substituent: Combines amino and hydroxymethyl groups at the 3-position.
- Impact :
Structural and Functional Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
